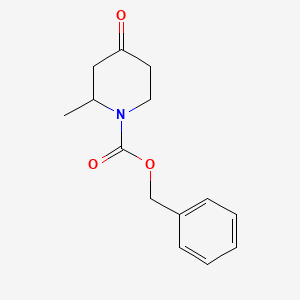

Benzyl 2-methyl-4-oxopiperidine-1-carboxylate

Description

Characteristic NMR Chemical Shifts ($$ ^1\text{H}/^{13}\text{C} $$)

$$ ^1\text{H} $$ NMR (400 MHz, CDCl$$ _3 $$):

- Methyl group (C2): $$ \delta $$ 1.2–1.4 ppm (singlet, 3H).

- Piperidine ring protons:

- Benzyl group: $$ \delta $$ 7.3–7.4 ppm (multiplet, 5H).

$$ ^{13}\text{C} $$ NMR (100 MHz, CDCl$$ _3 $$):

IR Absorption Bands for Carbonyl and Ester Functionalities

The IR spectrum exhibits key absorption bands:

- Ester carbonyl ($$ \text{C=O} $$): Strong stretch at 1700–1720 cm$$ ^{-1} $$.

- Ketone ($$ \text{C=O} $$): Sharp peak at 1715–1740 cm$$ ^{-1} $$.

- Aromatic C–H stretches: 3000–3100 cm$$ ^{-1} $$.

Table 2: Key IR Bands and Assignments

| Band (cm$$ ^{-1}$$) | Assignment | Reference |

|---|---|---|

| 1700–1720 | Ester $$ \text{C=O} $$ stretch | |

| 1715–1740 | Ketone $$ \text{C=O} $$ stretch | |

| 3000–3100 | Aromatic $$ \text{C–H} $$ stretch |

Properties

IUPAC Name |

benzyl 2-methyl-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-11-9-13(16)7-8-15(11)14(17)18-10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKUKIRSAMUEXPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10677500 | |

| Record name | Benzyl 2-methyl-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849928-34-3 | |

| Record name | Benzyl 2-methyl-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl 2-methyl-4-oxopiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The synthesis generally involves:

- Construction of the piperidine ring with appropriate substitution (2-methyl and 4-oxo groups).

- Protection of the nitrogen atom with a benzyl carbamate group (Cbz protection).

- Selective oxidation or functional group transformations to install the 4-oxo substituent.

This compound is often prepared as an intermediate for further transformations, such as in the synthesis of substituted piperidine derivatives or nitrogen heterocycles.

Detailed Reaction Conditions and Yields

Comparative Analysis of Solvents and Bases Used in Alkylation

Research Findings and Industrial Considerations

The preparation method described in CN110734393B offers a streamlined process with fewer purification steps, higher yield (up to 97.1% in intermediate steps), and improved purity (up to 99.5% by HPLC) compared to earlier methods.

The use of pH adjustments and selective crystallization is critical for isolating high-purity this compound hydrochloride.

Hydrogenation conditions for nitrogen protection are mild and scalable, using common catalysts and solvents, facilitating industrial application.

The choice of solvent and base in the alkylation step affects both yield and purity, with THF and chloroform providing balanced outcomes.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-methyl-4-oxopiperidine-1-carboxylate undergoes several types of chemical reactions, including :

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemical Synthesis

BMOPC serves as a versatile intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation : It can be oxidized to form derivatives with additional functional groups.

- Reduction : The ketone group can be reduced to an alcohol, broadening its utility in synthetic pathways.

- Substitution Reactions : The benzyl group can be substituted with other functional groups, enabling the creation of diverse derivatives.

The general synthetic route for BMOPC involves:

- Addition Reaction : Benzylamine reacts with methyl acrylate to form an intermediate.

- Cyclization : The intermediate undergoes cyclization under specific conditions to yield the desired piperidone derivative.

- Final Product Formation : Treatment with hydrochloric acid leads to the formation of BMOPC.

Biological Applications

Research has indicated that BMOPC possesses potential biological activities, making it a candidate for further investigation in medicinal chemistry:

- Antimicrobial Properties : Studies are ongoing to evaluate its efficacy against various microbial strains.

- Antiviral Activity : Preliminary investigations suggest potential antiviral effects, warranting further exploration for therapeutic applications.

Medicinal Chemistry

BMOPC is being explored for its role in drug development due to its structural features that may contribute to the design of novel pharmaceuticals. Its piperidine ring is a common scaffold in many biologically active compounds, enhancing its relevance in medicinal chemistry.

Case Studies

Several case studies have highlighted the applications of BMOPC in drug development:

- Antiviral Drug Development : A study focused on synthesizing derivatives of BMOPC aimed at enhancing antiviral activity against specific viral targets.

- Antimicrobial Agents : Research demonstrated that modifications of BMOPC could lead to compounds with improved efficacy against resistant bacterial strains.

Industrial Applications

In industry, BMOPC is utilized for producing pharmaceuticals and fine chemicals. Its ability to act as a building block facilitates the development of various chemical products, underscoring its importance in industrial chemistry.

Mechanism of Action

The mechanism of action of Benzyl 2-methyl-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways . The compound’s effects are mediated through its ability to bind to and modulate the activity of various enzymes and receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares Benzyl 2-methyl-4-oxopiperidine-1-carboxylate with structurally related piperidine derivatives:

Key Differences and Similarities

Functional Groups and Reactivity: The 2-methyl-4-oxo substitution in the target compound distinguishes it from derivatives like Benzyl 4-aminopiperidine-1-carboxylate (4-amine) and Benzyl 4-hydroxy-1-piperidinecarboxylate (4-hydroxyl) . The ketone at position 4 enhances electrophilicity, making it reactive toward nucleophiles (e.g., Grignard reagents), whereas the amine or hydroxyl groups in analogs enable hydrogen bonding or further functionalization. Compounds like 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate feature dual ester groups, increasing steric hindrance and altering solubility compared to the mono-ester target compound .

Synthetic Utility: The benzyl (Cbz) group in these compounds serves as a temporary protecting group for amines, enabling selective deprotection under hydrogenolysis (e.g., using Pd/C and H₂) . For example, tert-butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate is synthesized via hydrogenation of the target compound, retaining the ketone for subsequent reactions . In contrast, Methyl 4-oxo-1-tosylpiperidine-3-carboxylate (1-Ts) uses a tosyl group for sulfonamide formation, highlighting divergent strategies in piperidine functionalization .

Such discrepancies may arise from differences in substituent electronegativity or metabolic pathways.

Physical Properties :

- The liquid state of the target compound contrasts with the solid-state analogs (e.g., Benzyl 4-hydroxy-1-piperidinecarboxylate ), which may influence handling and storage requirements .

Biological Activity

Benzyl 2-methyl-4-oxopiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound has the molecular formula and features a piperidine ring with a benzyl group and a carboxylate moiety. The synthesis typically involves:

- Addition Reaction : Benzylamine reacts with methyl acrylate under reflux to form an intermediate.

- Cyclization : This intermediate undergoes cyclization in the presence of sodium methoxide.

- Final Product Formation : Treatment with hydrochloric acid yields the hydrochloride salt of the compound.

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits promising antimicrobial and antiviral activities. In vitro studies have shown its potential against various pathogens, suggesting it could be developed into therapeutic agents for infectious diseases .

Histone Deacetylase (HDAC) Inhibition

One notable aspect of this compound is its activity as a histone deacetylase (HDAC) inhibitor. HDACs play a crucial role in gene expression regulation, and their inhibition can lead to apoptosis in cancer cells. Studies have reported that derivatives similar to this compound demonstrate significant growth inhibitory effects on cancer cell lines through HDAC inhibition .

The proposed mechanism involves interaction with specific molecular targets within cells, particularly those involved in cell cycle regulation and apoptosis. By inhibiting HDACs, the compound may alter the acetylation status of histones, leading to changes in gene expression that promote cell death in malignant cells .

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of this compound in various cancer cell lines. The results showed that at concentrations ranging from to , the compound induced significant cytotoxicity, with an IC50 value indicating effective inhibition of cell proliferation. The underlying mechanism was attributed to HDAC inhibition, leading to increased acetylation of histones .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing that this compound effectively inhibited bacterial growth at concentrations as low as .

Comparative Analysis with Similar Compounds

| Compound | Structure Feature | Biological Activity |

|---|---|---|

| This compound | Benzyl and carboxylate groups | Antimicrobial, HDAC inhibition |

| Methyl 2-oxopiperidine-4-carboxylate | Methyl instead of benzyl | Limited biological activity |

| 1-Benzyl-4-oxopiperidine | Lacks carboxylate group | Lower potency in biological assays |

Q & A

Q. Q1. What are the recommended handling and safety protocols for Benzyl 2-methyl-4-oxopiperidine-1-carboxylate?

Answer: This compound requires stringent safety measures due to its potential for skin/eye irritation and undefined toxicological risks. Key protocols include:

- Personal Protective Equipment (PPE): Use NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant goggles to prevent exposure .

- First Aid: For eye contact, flush with water for 10–15 minutes and consult an ophthalmologist. For skin exposure, wash with soap/water for ≥15 minutes and seek medical advice .

- Storage: Keep in a sealed container in a cool, dry, ventilated area away from oxidizers .

Q. Q2. How can researchers verify the purity and structural integrity of this compound?

Answer:

- Chromatography: Use HPLC or GC-MS with standards to assess purity. highlights GC/MS analysis (retention time: 21.23 min, m/z: 380) for related analogs .

- Spectroscopy: Confirm structure via H/C NMR (e.g., H NMR: δ 3.78 ppm for COCH) and IR for functional groups (e.g., carbonyl at ~1700 cm) .

- X-ray Crystallography: Employ SHELX for small-molecule refinement to resolve ambiguities in stereochemistry .

Intermediate Research Questions

Q. Q3. What synthetic routes are effective for preparing this compound?

Answer: A common approach involves:

Core Formation: React 2-methyl-4-oxopiperidine with benzyl chloroformate in dichloromethane under basic conditions (e.g., triethylamine) to neutralize HCl .

Purification: Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from 2-propanol for high-purity yields (~80%) .

Optimization: Adjust stoichiometry (1:1.2 molar ratio of piperidine to benzyl chloroformate) and reaction time (12–24 hrs) to maximize yield .

Q. Q4. How does the substitution pattern on the piperidine ring influence the compound’s reactivity?

Answer:

- Steric Effects: The 2-methyl group increases steric hindrance, reducing nucleophilic attack at the adjacent position. Compare with unsubstituted analogs (e.g., Benzyl 4-oxopiperidine-1-carboxylate) to assess reaction rates .

- Electronic Effects: The 4-keto group enhances electrophilicity, facilitating reduction (e.g., NaBH) to alcohols or reductive amination .

- Case Study: In Benzyl 4-oxo-2-propylpiperidine-1-carboxylate, the propyl group alters lipophilicity, impacting biological activity (IC: 19.9–75.3 µM in anticancer assays) .

Advanced Research Questions

Q. Q5. How can computational tools resolve discrepancies in crystallographic or spectroscopic data?

Answer:

- Crystallography Software: Use Mercury CSD to compare experimental data (e.g., bond lengths/angles) with Cambridge Structural Database entries. For conformational analysis, apply ORTEP-3 to visualize puckering amplitudes and phase angles .

- Density Functional Theory (DFT): Calculate NMR chemical shifts (e.g., B3LYP/6-31G*) to validate experimental spectra and identify misassignments .

- Case Study: For Benzyl 2-(4-cyanophenyl)-4-oxopiperidine-1-carboxylate, computational modeling predicted π-stacking interactions confirmed via X-ray .

Q. Q6. What methodological approaches address contradictions in reported toxicity data?

Answer:

- In Silico Toxicology: Use tools like EPA’s DSSTox to predict ecotoxicity (e.g., LC for Daphnia magna) when experimental data are absent .

- Dose-Response Studies: Conduct in vitro assays (e.g., MTT for cytotoxicity) across multiple cell lines to reconcile conflicting hazard classifications (e.g., Category 2 vs. unclassified skin irritation) .

- Meta-Analysis: Cross-reference SDS entries (e.g., vs. 5) to identify context-specific risks (e.g., lab-scale vs. industrial handling) .

Q. Q7. How can researchers design experiments to probe the biological activity of this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.